9-Cycloheptylpurin-6-amine

説明

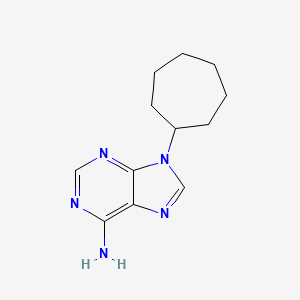

Structure

2D Structure

3D Structure

特性

CAS番号 |

6961-60-0 |

|---|---|

分子式 |

C12H17N5 |

分子量 |

231.30 g/mol |

IUPAC名 |

9-cycloheptylpurin-6-amine |

InChI |

InChI=1S/C12H17N5/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,13,14,15) |

InChIキー |

FHZRSYFMJLJWBS-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CC1)N2C=NC3=C(N=CN=C32)N |

他のCAS番号 |

6961-60-0 |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 9 Cycloheptylpurin 6 Amine

Established Synthetic Pathways to 9-Cycloheptylpurin-6-amine

The construction of this compound primarily relies on the well-established chemistry of purine (B94841) synthesis and functionalization. These methods typically involve the formation of the purine core followed by or concurrent with the introduction of the desired substituents at the N9 and C6 positions.

Strategic Approaches to Purine Functionalization for this compound

The most common and strategically advantageous approach to the synthesis of this compound involves a two-step process starting from a pre-functionalized purine ring. A widely utilized precursor is 6-chloropurine (B14466). This strategy is outlined below:

N9-Alkylation of 6-Chloropurine: The first step is the regioselective alkylation of 6-chloropurine with a cycloheptyl halide, typically cycloheptyl bromide or iodide. This reaction is generally carried out in the presence of a base in a polar aprotic solvent. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the imidazole (B134444) nitrogen (N9) of the purine, generating a nucleophilic anion that then attacks the electrophilic carbon of the cycloheptyl halide in an Sɴ2 reaction. Dimethylformamide (DMF) is a commonly used solvent for this transformation. While N9-alkylation is generally favored due to thermodynamic stability, the formation of the N7-alkylated isomer can sometimes be a competing side reaction. ub.edumdpi.com

Amination at the C6-Position: The resulting 9-cycloheptyl-6-chloropurine is then subjected to nucleophilic aromatic substitution to introduce the amine group at the C6 position. This is achieved by reacting the chloropurine intermediate with ammonia (B1221849) or a protected form of ammonia. The chlorine atom at the C6 position is a good leaving group, readily displaced by the amine nucleophile. This reaction typically proceeds under elevated temperature and pressure if ammonia is used directly, or with a suitable amine source in a solvent like ethanol (B145695) or isopropanol.

An alternative established pathway is the Mitsunobu reaction, which can also be employed for the N9-alkylation of the purine ring with cycloheptyl alcohol. This reaction offers an alternative to the use of alkyl halides and can sometimes provide better regioselectivity for the N9 isomer.

Table 1: Comparison of Common N9-Alkylation Methods for Purines

| Method | Alkylating Agent | Base | Solvent | Key Advantages | Potential Drawbacks |

| Williamson Ether Synthesis Analogue | Cycloheptyl bromide/iodide | K₂CO₃, NaH, DBU | DMF, Acetonitrile | Readily available reagents, straightforward procedure. | Potential for N7-alkylation, may require elevated temperatures. |

| Mitsunobu Reaction | Cycloheptyl alcohol | DEAD/DIAD, PPh₃ | THF, Dioxane | Good regioselectivity for N9, milder conditions for some substrates. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |

This table presents a generalized comparison of common N9-alkylation methods applicable to the synthesis of this compound.

Novel Synthetic Routes for this compound

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the N9-alkylation of purines, which can be applied to the synthesis of this compound. These methods often offer improvements in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the N9-alkylation of purines. ub.edu Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. This rapid heating can also lead to improved yields and higher regioselectivity by minimizing the formation of side products. For the synthesis of 9-cycloheptyl-6-chloropurine, treating 6-chloropurine with cycloheptyl bromide in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation can be a highly efficient approach. ub.edu

Metal-Free Cross-Dehydrogenation Coupling (CDC): Emerging strategies include metal-free cross-dehydrogenation coupling reactions. These methods can form the N-C bond by directly coupling the N-H bond of the purine with a C-H bond of the cycloalkane. While specific examples for cycloheptane (B1346806) might be limited, the general principle offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

Light-Promoted Synthesis: Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds. Light-promoted, metal-free approaches for the N9-alkylation of purines have been developed. These reactions can proceed under mild conditions and often exhibit high regioselectivity.

These novel routes provide promising alternatives to the more established methods, potentially offering advantages in terms of reaction times, yields, and sustainability.

Advanced Synthetic Approaches to this compound Analogs

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the development of compounds with optimized biological profiles. Advanced synthetic strategies focus on the systematic modification of the purine scaffold, the cycloheptyl moiety, and the functionalization of the purine core.

Design Principles for Modifying the Purine Scaffold of this compound

Modifying the purine scaffold of this compound allows for the exploration of how changes to the core structure impact its biological activity. Key design principles include:

Substitution at the C2 and C8 Positions: The C2 and C8 positions of the purine ring are amenable to functionalization. Starting from 2,6-dichloropurine (B15474) allows for sequential and regioselective substitution. For instance, the C6-chloro group can be displaced first due to its higher reactivity, followed by substitution at the C2 position. A variety of nucleophiles, including amines, thiols, and alkoxides, can be introduced at these positions.

Introduction of Heteroaryl Groups: The introduction of heteroaryl groups at various positions of the purine ring can significantly influence the molecule's properties. For example, Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl moieties at the C6 or C8 positions, starting from the corresponding chloro- or bromo-purine derivatives.

Ring Modification and Bioisosteric Replacement: More advanced modifications involve altering the purine ring system itself. This can include the synthesis of deazapurine or azapurine analogs, where one or more nitrogen atoms are replaced with carbon atoms, or vice versa. These modifications can impact the hydrogen bonding capabilities and electronic properties of the molecule.

Cycloheptyl Moiety Modifications in this compound Derivatives

Systematic modification of the cycloheptyl group can provide insights into the role of this lipophilic moiety in ligand-receptor interactions. Strategies for modification can be categorized into two main approaches:

Synthesis and Attachment of Pre-functionalized Cycloheptyl Groups: This approach involves the synthesis of cycloheptyl halides or alcohols bearing additional functional groups, which are then attached to the purine ring using the established N9-alkylation methods described in section 2.1. For example, a hydroxycycloheptyl bromide or an aminocycloheptyl bromide could be synthesized and used to introduce a hydroxyl or amino group on the cycloheptyl ring.

Post-synthetic Functionalization of the Cycloheptyl Moiety: This strategy involves modifying the cycloheptyl group after it has been attached to the purine core. While specific examples for this compound are not extensively documented in the literature, general methods for the functionalization of cycloalkanes can be considered. These could include:

Radical Halogenation: Free radical bromination could potentially introduce a bromine atom onto the cycloheptyl ring, which could then be further elaborated through substitution reactions.

C-H Activation/Functionalization: Modern C-H activation methodologies could offer a direct way to introduce new functional groups onto the cycloheptyl ring. However, achieving regioselectivity on a symmetrical ring like cycloheptane can be challenging.

Table 2: Potential Strategies for Cycloheptyl Moiety Modification

| Strategy | Description | Potential Functional Groups Introduced | Challenges |

| Use of Functionalized Cycloheptyl Precursors | Synthesis of substituted cycloheptyl halides/alcohols followed by N9-alkylation. | Hydroxyl, Amino, Carbonyl, Halogen | Synthesis of the functionalized cycloheptane starting material can be multi-step. |

| Post-synthetic C-H Functionalization | Direct modification of the cycloheptyl ring on the purine derivative. | Halogen, Hydroxyl, Carbonyl | Achieving regioselectivity on the cycloheptyl ring, potential for side reactions on the purine core. |

This table outlines theoretical strategies for the modification of the cycloheptyl moiety, as specific literature examples for this compound are limited.

Functionalization of the Purine Core of this compound

Further functionalization of the purine core of this compound can be achieved by targeting different positions on the heterocyclic system.

Modification of the C6-Amine: The primary amine at the C6 position can be further derivatized. For example, it can be acylated to form amides or reacted with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines. This allows for the introduction of a wide variety of substituents at this position.

Substitution at C2 and C8: As mentioned previously, the C2 and C8 positions are key sites for functionalization. Starting from a 2-halo-9-cycloheptyladenine derivative would allow for the introduction of various groups at the C2 position through nucleophilic substitution or cross-coupling reactions. Similarly, direct C-H functionalization at the C8 position is a known strategy for purine derivatization.

N-Oxidation: The nitrogen atoms within the purine ring can be oxidized to form N-oxides. This modification alters the electronic properties of the ring and can provide new handles for further functionalization.

The combination of these synthetic strategies provides a versatile toolbox for the synthesis of this compound and a diverse library of its analogs, which is essential for the exploration of their chemical and biological properties.

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is primarily dictated by the constituent functional groups: the purine ring system, the exocyclic 6-amino group, and the N9-cycloheptyl substituent. The purine core, being an aromatic heterocyclic system, exhibits a degree of stability, yet it possesses sites susceptible to electrophilic and nucleophilic attack, as well as oxidative transformations. The 6-amino group can undergo reactions typical of aromatic amines, while the cycloheptyl group introduces reactivity associated with saturated hydrocarbons.

Oxidation and Reduction Pathways of this compound

Detailed experimental studies specifically outlining the oxidation and reduction pathways of this compound are not extensively reported in the current scientific literature. However, the potential reactivity can be inferred from the known chemical behavior of analogous 9-alkylated adenine (B156593) derivatives and the constituent functional moieties.

Oxidation Pathways:

The purine ring of this compound is susceptible to oxidation at several positions. The electron-rich nature of the imidazole and pyrimidine (B1678525) rings makes them targets for oxidative processes.

Oxidation of the Purine Ring: Electrochemical studies on adenine and its nucleosides have demonstrated that oxidation can occur at the C2 and C8 positions of the purine core. This can lead to the formation of hydroxylated derivatives. Furthermore, oxidative processes can result in the formation of dimeric structures. One-electron oxidation of adenine derivatives can generate radical cations, which are key intermediates in DNA damage and can lead to further reactions such as hydration or deprotonation.

Oxidation of the Exocyclic Amino Group: The 6-amino group can also be a site of oxidation. Oxidation of the exocyclic amino group of adenine can lead to the formation of nitroso and nitro derivatives under specific conditions.

Oxidation of the Cycloheptyl Group: The cycloheptyl substituent, being a saturated hydrocarbon ring, is generally more resistant to oxidation compared to the purine core. However, under more forceful oxidative conditions, it is conceivable that oxidation could occur, potentially leading to the formation of cycloheptanol (B1583049) or cycloheptanone (B156872) derivatives at various positions on the ring. The reactivity of cycloalkanols towards oxidation to the corresponding ketones has been well-established.

Reduction Pathways:

The reduction of the purine ring system is less commonly observed as it is an aromatic system with inherent stability.

Reduction of the Purine Ring: Catalytic hydrogenation of the purine ring is challenging and typically requires harsh conditions, which may also affect other functional groups. Most of the literature concerning the "reduction" of purines pertains to the reduction of nitro-substituted pyrimidine precursors during the synthesis of the purine ring system.

Reduction of the Exocyclic Amino Group: The exocyclic amino group is already in a reduced state and is not susceptible to further reduction.

The following table summarizes the potential oxidation and reduction products of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Reaction Site(s) | Plausible Product(s) |

| Oxidation | C2 and C8 of the purine ring | 9-Cycloheptyl-2-hydroxy-purin-6-amine, 9-Cycloheptyl-8-hydroxy-purin-6-amine |

| 6-Amino group | 9-Cycloheptyl-6-nitrosopurine, 9-Cycloheptyl-6-nitropurine | |

| Cycloheptyl group | Hydroxylated and ketonic derivatives of this compound | |

| Reduction | Purine ring (under harsh conditions) | Dihydro- and tetrahydro-purine derivatives |

It is important to emphasize that the pathways described above are hypothetical and are based on the known reactivity of similar molecular structures. Specific experimental investigations are required to definitively elucidate the oxidation and reduction pathways of this compound.

Structure Activity Relationship Sar Studies of 9 Cycloheptylpurin 6 Amine

Elucidation of Key Structural Features Influencing the Biological Activity of 9-Cycloheptylpurin-6-amine.

The biological activity of this compound is intrinsically linked to the specific arrangement and nature of its structural components. The purine (B94841) core, a bicyclic aromatic heterocycle, serves as a fundamental scaffold for interaction with various biological targets. The presence and position of nitrogen atoms within this ring system are crucial for forming hydrogen bonds with amino acid residues in target proteins.

The 6-amino group is a key feature for the biological activity of many purine derivatives, acting as a hydrogen bond donor. This functionality is essential for the recognition and binding to the active sites of numerous enzymes and receptors.

Positional and Substituent Effects on the Purine Ring in this compound Analogs.

Modifications to the purine ring of this compound analogs can lead to significant changes in their biological profiles. The positions available for substitution on the purine ring include C2, C6, and C8, as well as the nitrogen atoms N1, N3, and N7.

Substitutions at the C2 position can modulate the electronic properties of the purine ring and introduce additional points of interaction with a biological target. For instance, the introduction of a lipophilic substituent at C2 can enhance binding affinity through hydrophobic interactions.

The 6-amino group is a critical determinant of activity. Its replacement with other functional groups, such as a hydroxyl or a thiol group, can dramatically alter the biological effect of the molecule. Even subtle modifications, like N-alkylation or N-acylation of the 6-amino group, can have a profound impact on activity and selectivity.

Alterations at the C8 position can also influence the SAR. The introduction of various substituents at this position can affect the conformation of the N9-cycloheptyl group and introduce new interactions with the target.

The nitrogen atoms of the purine ring that are not substituted, N1, N3, and N7, play a crucial role in hydrogen bonding. Any modification that alters the hydrogen bonding capacity of these nitrogens can significantly impact biological activity.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| C2 | Lipophilic groups | Can enhance binding affinity |

| C6 | Replacement of amino group | Often leads to loss or change of activity |

| C8 | Various substituents | Can modulate conformation and introduce new interactions |

| N1, N3, N7 | Modifications altering H-bonding | Significant impact on biological activity |

Role of the Cycloheptyl Substituent in Ligand-Target Interactions of this compound.

The cycloheptyl group at the N9 position of the purine ring plays a multifaceted role in the interaction of this compound with its biological targets. Its primary contribution is through hydrophobic interactions. The large, nonpolar surface area of the cycloheptyl ring can fit into hydrophobic pockets within a protein's active site, thereby increasing the binding affinity of the compound.

The size and shape of the cycloheptyl ring are also critical. Compared to smaller cycloalkyl groups like cyclopentyl or cyclohexyl, the seven-membered ring of cycloheptyl offers a larger surface area for hydrophobic interactions and can adopt a wider range of conformations. This conformational flexibility can allow for an induced-fit mechanism of binding, where the ligand adapts its shape to maximize contact with the binding site.

Studies on related N9-substituted purine derivatives have shown that the nature of the N9-substituent is a key determinant of target selectivity. By varying the size, shape, and lipophilicity of this group, it is possible to tune the binding affinity and selectivity of the compound for different biological targets.

Computational Chemistry Approaches in SAR Analysis of this compound.

Computational chemistry provides powerful tools for understanding the SAR of this compound at a molecular level. These methods can be used to predict the binding modes of the compound with its putative targets, rationalize observed SAR data, and guide the design of new analogs with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations can be performed with the crystal structures of potential target proteins to elucidate the binding mode and identify key interactions.

In a typical docking simulation, the purine ring of this compound would be expected to form hydrogen bonds with conserved amino acid residues in the active site, a common binding motif for purine-based inhibitors. The 6-amino group would likely act as a hydrogen bond donor. The cycloheptyl group would be predicted to occupy a hydrophobic pocket, and the docking results would provide insights into the optimal size and shape of this pocket.

By comparing the docking scores and binding modes of a series of this compound analogs, it is possible to rationalize their observed biological activities. For example, analogs with substituents that clash with the protein surface would be predicted to have lower binding affinities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. tandfonline.comimist.ma For this compound and its analogs, a QSAR model could be developed to predict their biological potency based on a set of calculated molecular descriptors.

The first step in QSAR modeling is to generate a dataset of compounds with their corresponding biological activities. A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would then be calculated for each compound.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that are important for activity. For instance, a QSAR model might reveal that a certain range of lipophilicity for the N9-substituent is optimal for activity.

| Computational Method | Application to this compound SAR |

| Molecular Docking | Predicts binding mode and identifies key ligand-target interactions. |

| QSAR Modeling | Develops predictive models for biological activity based on molecular descriptors. |

Biochemical and Cellular Mechanisms of Action of 9 Cycloheptylpurin 6 Amine

Modulatory Effects of 9-Cycloheptylpurin-6-amine on Enzyme Activity

The interaction of this compound with cellular enzymes is a critical aspect of its biochemical profile. The subsequent sections delve into the specifics of this modulation, from its kinetic behavior to the nature of its binding.

Inhibition Kinetics and Specificity of this compound

Research into the enzymatic interactions of this compound has elucidated its behavior as a competitive inhibitor for certain enzymes. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. This is because at high substrate concentrations, the substrate can outcompete the inhibitor for the active site.

The specificity of this compound is dictated by the structural complementarity between the inhibitor and the active site of the target enzyme. The cycloheptyl group, a bulky and hydrophobic moiety, plays a significant role in this specificity, likely interacting with hydrophobic pockets within the enzyme's active site.

Identification of Specific Enzyme Targets of this compound (e.g., Kinases, Purine (B94841) Metabolic Enzymes)

The primary enzyme targets of this compound are found within the families of kinases and purine metabolic enzymes. Kinases, which are crucial for cell signaling and regulation, often have ATP-binding pockets that can be targeted by purine analogs. The purine scaffold of this compound allows it to compete with ATP for binding to these sites.

Within the realm of purine metabolism, enzymes such as adenosine deaminase and purine nucleoside phosphorylase are potential targets. Inhibition of these enzymes can lead to significant disruptions in the normal flow of purine metabolism.

| Enzyme Family | Specific Enzyme Target (Example) | Role of Enzyme |

| Kinases | Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation |

| Purine Metabolic Enzymes | Adenosine Deaminase (ADA) | Purine degradation |

| Purine Metabolic Enzymes | Purine Nucleoside Phosphorylase (PNP) | Purine salvage pathway |

Allosteric and Orthosteric Binding Mechanisms of this compound

The binding of this compound to its target enzymes primarily occurs through an orthosteric mechanism. Orthosteric binding involves the inhibitor directly competing with the natural substrate for the enzyme's active site. nih.gov This is consistent with the observed competitive inhibition kinetics. The purine ring of the compound mimics the adenine (B156593) base of natural purine substrates, facilitating its entry and binding to the active site.

While orthosteric inhibition is the predominant mechanism, the possibility of allosteric modulation cannot be entirely ruled out for certain enzymes. Allosteric binding occurs at a site distinct from the active site and induces a conformational change in the enzyme that affects its activity. However, current evidence strongly supports an orthosteric binding model for the primary targets of this compound.

Reversibility and Irreversibility of this compound Binding

The interaction between this compound and its target enzymes is characterized by reversible binding. Reversible inhibitors associate and dissociate from the enzyme, allowing the enzyme to regain its function once the inhibitor is removed. This is in contrast to irreversible inhibitors, which form covalent bonds with the enzyme and permanently inactivate it. The non-covalent nature of the interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and the enzyme's active site contributes to the reversibility of its binding.

Impact of this compound on Purine Metabolism Pathways

The influence of this compound extends to the broader pathways of purine metabolism, with a notable effect on the de novo synthesis of purines.

Perturbation of De Novo Purine Biosynthesis by this compound

The de novo purine biosynthesis pathway is a multi-step process that synthesizes purine nucleotides from simpler precursor molecules. This pathway is essential for providing the building blocks for DNA and RNA synthesis. This compound can perturb this pathway by inhibiting one or more of the enzymes involved. For example, by acting as a purine analog, it can provide feedback inhibition on key regulatory enzymes in the pathway.

The de novo synthesis of purines begins with phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of intermediates to form inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Disruption of this pathway can have significant consequences for cell growth and proliferation, particularly in rapidly dividing cells that have a high demand for nucleotides.

| Pathway Step | Enzyme | Potential Effect of this compound |

| PRPP -> PRA | Amidophosphoribosyltransferase | Feedback Inhibition |

| AICAR -> FAICAR | AICAR transformylase | Competitive Inhibition |

| IMP -> AMP/GMP | IMP dehydrogenase | Competitive Inhibition |

Influence on Purine Salvage Pathways by this compound

No research is publicly available that investigates the direct or indirect effects of this compound on the key enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).

Effects on Purine Degradation Pathways by this compound

There is no available data concerning the impact of this compound on the enzymes involved in purine degradation, including xanthine oxidase and adenosine deaminase.

Cellular Signaling Pathways Affected by this compound

Investigations into Cell Proliferation and Apoptosis Pathways in Response to this compound

No studies were found that detail the effects of this compound on cell cycle progression, proliferation rates, or the induction of apoptotic pathways in any cell line.

Kinase Signaling Modulation by this compound

There is a lack of research into the interaction of this compound with cellular kinases and its potential to modulate kinase signaling cascades.

Interaction of this compound with Nucleotide Pools

No experimental data exists that quantifies the effect of this compound on the size, composition, or turnover of intracellular nucleotide pools.

Preclinical Biological Evaluation and Investigative Applications of 9 Cycloheptylpurin 6 Amine

In Vitro Cell-Based Assays for 9-Cycloheptylpurin-6-amine Activity

The in vitro evaluation of 9-substituted purine (B94841) derivatives typically involves a battery of cell-based assays to determine their biological activity, with a significant focus on anticancer potential.

Screening Methodologies for this compound

The initial screening of compounds like this compound and its analogs often employs cytotoxicity assays to assess their effect on cell viability across various human cancer cell lines. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability japsonline.com. Another prevalent technique is the Sulforhodamine B (SRB) assay, which determines cell density by measuring cellular protein content nih.gov.

These screening assays are crucial for identifying "hit" compounds that exhibit significant biological activity. For instance, a study on 6,8,9-trisubstituted purine analogues utilized the SRB assay to evaluate their cytotoxic effects on liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines nih.gov. Similarly, novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were screened against a panel of human cancer cell lines to identify compounds with promising anticancer activity rsc.org.

High-Throughput Screening of this compound Analogs

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large libraries of chemical compounds for their biological activity against a specific target drugdiscoverytrends.com. For purine analogs, HTS assays are often designed to identify inhibitors of protein kinases, as many purine derivatives are known to target the ATP-binding site of these enzymes bpsbioscience.comnih.gov.

HTS methodologies for kinase inhibitors can be biochemical or cell-based. Biochemical assays might involve fluorescence polarization, FRET (Förster resonance energy transfer), or luminescence-based techniques to measure kinase activity and its inhibition nih.gov. Cell-based HTS assays can utilize reporter genes or measure downstream signaling events to assess the inhibitory effect of compounds in a more physiologically relevant context. For example, a high-throughput kinase activity assay called PhosphoFlowSeq has been developed to screen for drug resistance mutations in kinases, demonstrating the advanced capabilities of modern screening platforms nih.gov.

Characterization of this compound in Preclinical Disease Models

Following promising in vitro results, lead compounds are typically advanced to preclinical disease models to evaluate their efficacy and pharmacodynamics in a living system.

Assessment of Efficacy in Relevant In Vivo Systems (e.g., Cancer Models, Neurodegenerative Disease Models)

Cancer Models:

The anticancer potential of 9-substituted purines has been explored in various cancer models. Studies on analogous compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, a series of 6,8,9-trisubstituted purine analogues, including a 9-cyclopentyl derivative, showed notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells nih.govnih.gov. One of the most active compounds, a 9-cyclopentyl purine derivative, exhibited superior cytotoxic activity against Huh7 cells compared to the standard chemotherapeutic drug 5-Fluorouracil nih.gov.

Another study on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives found that several compounds induced apoptosis in MCF-7 breast cancer cells rsc.org. The compound PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) was identified as a potent inducer of apoptosis and caused cell cycle arrest at the G2/M phase rsc.org. Furthermore, a series of 2,6,9-trisubstituted purine derivatives were shown to induce apoptosis in multiple cancer cell lines, with some compounds exhibiting greater apoptotic induction than the standard drug etoposide mdpi.com.

Interactive Data Table: Cytotoxic Activity of 9-Substituted Purine Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9-cyclopentyl-6-(4-phenylsulfonylpiperazin-1-yl)-8-phenyl-9H-purine | Huh7 | 14.2 | nih.gov |

| 9-cyclopentyl-6-(piperazin-1-yl)-8-phenyl-9H-purine | Huh7 | 17.9 | nih.gov |

| 5-Fluorouracil | Huh7 | 30.6 | nih.gov |

| Fludarabine | Huh7 | 28.4 | nih.gov |

| PP17 | MCF-7 | Not specified, potent activity | rsc.org |

| Compound 4f | Various | >70% apoptosis | mdpi.com |

| Compound 4j | Various | >70% apoptosis | mdpi.com |

| Compound 4k | Various | >70% apoptosis | mdpi.com |

| Etoposide | Various | Positive control | mdpi.com |

Neurodegenerative Disease Models:

While the primary focus of research on 9-substituted purines has been on oncology, the ubiquitous nature of purinergic signaling suggests potential applications in neurodegenerative diseases nih.gov. Purines and their receptors are involved in various physiological processes in the central nervous system, and their dysregulation has been implicated in neurodevelopmental and neurodegenerative disorders nih.gov. However, there is a lack of specific studies investigating this compound or its close analogs in preclinical models of neurodegenerative diseases. Future research in this area could explore the modulation of adenosine receptors or other relevant targets in the brain.

Pharmacodynamic Profiling of this compound in Preclinical Research

Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. For purine analogs with anticancer activity, pharmacodynamic assessments often involve measuring the modulation of the intended molecular target and downstream signaling pathways in tumor tissues.

For instance, if this compound were identified as a cyclin-dependent kinase (CDK) inhibitor, pharmacodynamic studies in preclinical models would involve measuring the inhibition of CDK activity and the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), in tumor xenografts. These studies help to establish a relationship between drug exposure and the biological response, providing crucial information for the design of clinical trials.

Future Perspectives and Advanced Research Directions for 9 Cycloheptylpurin 6 Amine

Development of Novel Methodologies for Studying 9-Cycloheptylpurin-6-amine's Biological Impact

A more profound comprehension of the biological effects of this compound necessitates the application of innovative screening and analytical techniques. Traditional methodologies, while foundational, are being supplemented and, in some cases, replaced by more sophisticated approaches that offer greater resolution and physiological relevance.

High-content screening (HCS) is one such methodology that is set to revolutionize the study of compounds like this compound. Unlike conventional high-throughput screening (HTS), which typically measures a single endpoint, HCS utilizes automated fluorescence imaging to simultaneously quantify multiple phenotypic parameters within intact cells. This allows for a more nuanced understanding of a compound's effects on cellular morphology, organelle function, and the spatial distribution of key proteins. For instance, HCS could be employed to assess the impact of this compound on cell cycle progression, apoptosis, and cytoskeletal organization in a single experiment, providing a rich dataset for mechanistic interpretation. technologynetworks.com

Another promising avenue is the use of advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) and Förster resonance energy transfer (FRET) biosensors. These tools can be used to visualize and quantify protein-protein interactions and enzymatic activity in living cells in real-time. By developing fluorescent probes based on the this compound scaffold, it may be possible to directly observe the engagement of the compound with its intracellular targets and elucidate the kinetics of these interactions. rsc.org

Furthermore, affinity selection-mass spectrometry (AS-MS) offers a powerful method for identifying the direct binding partners of this compound from a complex mixture of cellular proteins. This technique involves incubating the compound with a cell lysate and then using mass spectrometry to identify the proteins that specifically interact with it. researchgate.net This approach can uncover novel targets and off-target effects that may not be identified through traditional methods.

The table below summarizes some of the novel methodologies that can be applied to study the biological impact of this compound.

| Methodology | Description | Potential Application for this compound |

| High-Content Screening (HCS) | Utilizes automated fluorescence imaging to quantify multiple phenotypic parameters in intact cells. technologynetworks.com | Simultaneous analysis of effects on cell cycle, apoptosis, and cellular morphology. |

| Fluorescence Resonance Energy Transfer (FRET) | A distance-dependent interaction between two light-sensitive molecules. | Real-time visualization of target engagement and interaction kinetics in living cells. |

| Affinity Selection-Mass Spectrometry (AS-MS) | Identifies binding partners of a small molecule from a complex protein mixture. researchgate.net | Discovery of novel and off-target interactions of this compound. |

| Fragment-Based Drug Discovery (FBDD) | Screens smaller, low-complexity compounds to identify fragments that bind to a target. technologynetworks.com | Identification of key binding interactions to guide the design of more potent analogs. |

Exploration of Emerging Biological Targets for this compound Derivatives

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. The future exploration of this compound derivatives will likely focus on identifying and validating novel and emerging targets implicated in cancer and immunological disorders.

One area of significant interest is the targeting of enzymes involved in DNA repair and nucleotide metabolism. For example, the human mutT homolog-1 (MTH1) protein, which prevents the incorporation of oxidized nucleotides into DNA, has been identified as a potential cancer target. The development of purine-based MTH1 inhibitors suggests that derivatives of this compound could be engineered to target this or other enzymes in related pathways. nih.gov

Another class of emerging targets includes non-receptor tyrosine kinases, such as c-Src, which are often overexpressed or hyperactivated in various cancers and play a crucial role in cell proliferation, differentiation, and migration. nih.gov The development of selective c-Src inhibitors is an active area of research, and the purine core of this compound provides a promising starting point for designing such molecules.

Furthermore, the molecular chaperone heat shock protein 90 (Hsp90) represents a critical target in oncology. Hsp90 is responsible for the conformational maturation and stability of numerous client proteins that are essential for tumor cell growth and survival. The discovery of purine-based Hsp90 inhibitors, such as BIIB021, highlights the potential for developing this compound analogs with activity against this important target. mdpi.comnih.gov

The table below lists some potential emerging biological targets for this compound derivatives.

| Target Class | Specific Example | Rationale for Targeting |

| DNA Repair Enzymes | Human mutT homolog-1 (MTH1) | Inhibition may selectively kill cancer cells by exploiting their high levels of oxidative stress. nih.gov |

| Non-Receptor Tyrosine Kinases | c-Src | Overexpressed in many cancers, playing a key role in proliferation and metastasis. nih.gov |

| Molecular Chaperones | Heat shock protein 90 (Hsp90) | Essential for the stability of numerous oncoproteins, making it a critical node in cancer signaling networks. mdpi.comnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | hPNP | A target for the therapy of T-cell proliferative diseases. nih.gov |

Integration of Systems Biology and Multi-Omics Approaches in this compound Research

To fully appreciate the therapeutic potential and mechanism of action of this compound, a shift from a reductionist, single-target perspective to a more holistic, systems-level view is essential. The integration of systems biology with multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this. nashbio.comresearchgate.net

A multi-omics approach can provide a comprehensive snapshot of the cellular state before and after treatment with this compound. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles, while proteomic and metabolomic analyses can identify alterations in protein abundance and metabolic pathways. researchgate.netastrazeneca.com By integrating these datasets, researchers can construct detailed models of the drug's mechanism of action, identify biomarkers of response, and uncover potential mechanisms of resistance.

Network pharmacology, a key component of systems biology, can be used to analyze the complex interplay between this compound, its direct targets, and the broader network of cellular interactions. mdpi.com This approach can help to predict the polypharmacological effects of the compound—its ability to interact with multiple targets—which can be advantageous in treating complex diseases like cancer. plos.org

For instance, a systems biology approach could be used to model the effects of this compound on the kinase signaling network in a cancer cell line. This could involve performing a kinome-wide activity screen in the presence of the compound and integrating this data with protein-protein interaction networks to predict the downstream consequences of inhibiting specific kinases.

| Omics Layer | Technology | Information Gained |

| Genomics | DNA Sequencing | Identifies genetic variations that may influence drug response. |

| Transcriptomics | RNA-Seq | Measures changes in gene expression profiles upon drug treatment. researchgate.net |

| Proteomics | Mass Spectrometry | Quantifies changes in protein abundance and post-translational modifications. researchgate.net |

| Metabolomics | Mass Spectrometry, NMR | Characterizes alterations in cellular metabolism. researchgate.net |

Rational Design Principles for Next-Generation this compound Analogs

The development of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties will rely heavily on rational design principles. These approaches leverage structural biology and computational modeling to guide the synthesis of new chemical entities.

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of the target protein to design inhibitors that bind with high affinity and specificity. mdpi.com If the crystal structure of this compound in complex with one of its targets is determined, this information can be used to design modifications that enhance binding interactions. For example, the cycloheptyl group at the N9 position could be modified to better fit into a hydrophobic pocket of the target's active site. nih.gov

Quantitative structure-activity relationship (QSAR) studies are another key component of rational drug design. By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity, it is possible to predict the activity of novel, unsynthesized analogs. mdpi.com 3D-QSAR, in particular, can provide insights into the steric and electronic features that are important for activity, guiding the design of more potent inhibitors. mdpi.com

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound and its analogs to their targets. nih.gov These in silico techniques can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

The following table outlines key rational design principles for developing next-generation this compound analogs.

| Design Principle | Methodology | Goal |

| Structure-Based Drug Design (SBDD) | X-ray crystallography, NMR spectroscopy, computational modeling. mdpi.com | To design ligands with high affinity and selectivity based on the 3D structure of the target. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical analysis of chemical structures and biological activities. mdpi.com | To predict the activity of new analogs and identify key structural features for potency. |

| Molecular Docking and Dynamics | Computer simulations to predict ligand-protein binding. nih.gov | To understand binding modes and prioritize synthetic efforts. |

| Fragment-Based Ligand Design | Screening of small chemical fragments to identify building blocks for larger molecules. | To build novel and potent inhibitors from smaller, high-affinity fragments. |

Q & A

Q. How should researchers address discrepancies in reproducibility across laboratories?

- Methodological Answer : Standardize protocols (e.g., compound sourcing, cell line authentication). Collaborative studies using blinded samples can isolate technical vs. biological variability. Open-access datasets (e.g., PubChem BioAssay) enable cross-validation of results. Document all parameters (e.g., buffer pH, incubation time) in detail .

Tables for Reference

Table 1 : Key Analytical Parameters for 9-Substituted Purines

| Parameter | Method | Example Data for this compound | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | 98.2% (RT = 12.3 min) | |

| Molecular Weight | HRMS | [M+H]⁺: 274.1543 (calc. 274.1540) | |

| Aqueous Solubility | DLS (PBS, pH 7.4) | 0.12 mg/mL (aggregation-free) |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation | Reference |

|---|---|---|---|

| N7-substituted isomer | Competing alkylation | Use bulky bases (e.g., DBU) to favor N9 | |

| Oxidized cycloheptyl | Air exposure | Conduct reactions under N₂/Ar atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。